molecular formula C8H4FNOS B13232865 5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde

5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B13232865
M. Wt: 181.19 g/mol
InChI Key: DQPSHHAVRIVBAD-UHFFFAOYSA-N
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Description

5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 2-position of the thieno[2,3-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . This reaction yields 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further oxidized to form the desired aldehyde compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of different substituents at the 5-position.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include 5-fluorothieno[2,3-b]pyridine-2-carboxylic acid, 5-fluorothieno[2,3-b]pyridine-2-methanol, and various substituted thienopyridines.

Scientific Research Applications

5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting key cellular signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine: Lacks the fluorine atom and aldehyde group.

    5-Chlorothieno[2,3-b]pyridine-2-carbaldehyde: Contains a chlorine atom instead of fluorine.

    5-Methylthieno[2,3-b]pyridine-2-carbaldehyde: Contains a methyl group instead of fluorine.

Uniqueness

5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of the fluorine atom, which enhances its reactivity and potential biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

Molecular Formula

C8H4FNOS

Molecular Weight

181.19 g/mol

IUPAC Name

5-fluorothieno[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H4FNOS/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-4H

InChI Key

DQPSHHAVRIVBAD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=NC=C1F)C=O

Origin of Product

United States

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